4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile
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Overview
Description
4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a pyran ring, a phenylethenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. This reaction is typically carried out in a solvent such as dichloromethane or toluene, and the ylide is generated in situ using a strong base like sodium hydride or butyllithium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as photo-curable resins and nanocomposites .
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4,6-bis[(1E)-2-phenylethenyl]pyridine-3-carbonitrile
- 5-Arylidene-1-methyl-2-[2-(methylsulfanyl)-2-phenylethenyl]-1H-imidazol-5(4H)-ones
Uniqueness
4-(Methylsulfanyl)-2-oxo-6-(2-phenylethenyl)-2H-pyran-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114361-53-4 |
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Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-oxo-6-(2-phenylethenyl)pyran-3-carbonitrile |
InChI |
InChI=1S/C15H11NO2S/c1-19-14-9-12(18-15(17)13(14)10-16)8-7-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QJOUVFLVIHQKPK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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